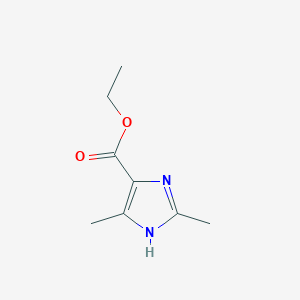
3,4-二氯苯磺酰胺
描述
3,4-Dichlorobenzenesulfonamide is a chemical compound with the molecular formula C6H5Cl2NO2S . It has a molecular weight of 226.08 . The compound is used in the synthesis of various organic compounds.
Molecular Structure Analysis
The InChI code for 3,4-Dichlorobenzenesulfonamide is 1S/C6H5Cl2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) . This indicates the presence of a benzene ring with two chlorine atoms and a sulfonamide group attached to it .科学研究应用
Radical Addition and Pyrrolidine Formation
- Application: 由鶴谷等人(2003年)進行的研究探討了3,4-二氯苯磺酰胺在自由基加成反應中的應用。該研究表明,N,N-二氯苯磺酰胺對1-烯烴的自由基加成反應使用三乙基硼烷作為自由基引發劑是有效的。這個過程對通過自由基環化反應創建吡咯烷衍生物具有重要意義(Tsuritani, Shinokubo, & Oshima, 2003)。
Chemosensing Probes for Sn2+ Ions
- Application: Ravichandiran等人(2020年)開發了一種使用3,4-二氯苯磺酰胺衍生物的比色法和螢光探針,用於檢測水溶液中的Sn2+離子。這種探針對其在生物成像和活細胞以及斑馬魚中檢測Sn2+的潛在應用具有重要意義(Ravichandiran et al., 2020)。
Synthesis of Reactive Sulfonamide Derivatives
- Application: Aizina等人(2017年)的工作涉及3,4-二氯苯磺酰胺與各種化合物的反應,合成高反應性磺酰胺衍生物。這些衍生物對於製備磺酰胺系列的新型和難以獲得的衍生物具有價值,這些衍生物在藥物和化學研究中有應用(Aizina, Rozentsveig, Popov, & Levkovskaya, 2017)。
Spectroscopic Studies
- Application: Karabacak等人(2009年)進行了對對位卤代苯磺酰胺(包括3,4-二氯苯磺酰胺)的分子結構和光譜性質的理論研究。這些研究對於了解卤素取代基對這些化合物光譜中特徵帶的影響至關重要,這在分析化學中很重要(Karabacak, Cinar, Çoruh, & Kurt, 2009)。
安全和危害
未来方向
A study has been conducted on new chalcone derivatives containing 2,4-dichlorobenzenesulfonamide moiety, which displayed notable anticancer effects on various human cancer cells . This suggests potential future directions in exploring the anticancer properties of 3,4-Dichlorobenzenesulfonamide and its derivatives .
属性
IUPAC Name |
3,4-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSOONBCBUBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283393 | |
| Record name | 3,4-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzenesulfonamide | |
CAS RN |
23815-28-3 | |
| Record name | 3,4-Dichlorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23815-28-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9RH83L2KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of 3,4-Dichlorobenzenesulfonamide?
A1: The molecular formula of 3,4-Dichlorobenzenesulfonamide is C6H5Cl2NO2S []. While the abstract doesn't provide a visual representation of the structure, it does mention that it "resembles those of other arylsulfonamides" []. This suggests a benzene ring with chlorine atoms substituted at the 3 and 4 positions, and a sulfonamide group (-SO2NH2) attached to the ring.
Q2: What is the significance of the hydrogen bonding pattern observed in the crystal structure of 3,4-Dichlorobenzenesulfonamide?
A2: The abstract mentions that the molecules of 3,4-Dichlorobenzenesulfonamide are arranged in layers within the crystal structure, held together by N—H⋯O hydrogen bonds []. This type of intermolecular interaction can influence the compound's physical properties such as melting point, boiling point, and solubility. Understanding these interactions is crucial for further studies on its applications and potential biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)




